molecular formula C49H76O2 B12674332 Cholesteryl cervonate CAS No. 70110-50-8

Cholesteryl cervonate

Cat. No.: B12674332
CAS No.: 70110-50-8
M. Wt: 697.1 g/mol
InChI Key: MSROWXDDJJHSIL-QLPNHTALSA-N
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Description

Cholesteryl cervonate is a cholesteryl ester derived from cholesterol and cervonic acid (docosahexaenoic acid). It is a lipid molecule that plays a significant role in various biological processes. This compound is known for its presence in the adrenal glands and its involvement in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl cervonate is synthesized through the esterification of cholesterol with cervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of cervonic acid to drive the reaction to completion. The product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl cervonate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cholesteryl epoxides and other oxidized derivatives.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and cervonic acid.

    Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different cholesteryl esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

    Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate transesterification reactions.

Major Products:

    Oxidation: Cholesteryl epoxides and other oxidized derivatives.

    Hydrolysis: Cholesterol and cervonic acid.

    Transesterification: Various cholesteryl esters depending on the fatty acid used.

Scientific Research Applications

Cholesteryl cervonate has several scientific research applications:

Mechanism of Action

Cholesteryl cervonate exerts its effects through its involvement in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and cervonic acid. These molecules play crucial roles in cellular processes such as membrane structure and function, signaling pathways, and energy metabolism. The esterification and hydrolysis of this compound are regulated by enzymes such as esterases and lipases .

Comparison with Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl palmitate
  • Cholesteryl stearate
  • Cholesteryl arachidonate
  • Cholesteryl adrenate

Cholesteryl cervonate stands out due to its unique fatty acid component, which imparts distinct properties and functions compared to other cholesteryl esters.

Properties

CAS No.

70110-50-8

Molecular Formula

C49H76O2

Molecular Weight

697.1 g/mol

IUPAC Name

[(8S,9S,10S,13R,14S,17R)-9,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-31-33-44-41(38-42)30-32-45-46-35-34-43(40(4)28-26-27-39(2)3)48(46,5)36-37-49(44,45)6/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42?,43-,44+,45+,46+,48-,49-/m1/s1

InChI Key

MSROWXDDJJHSIL-QLPNHTALSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC1CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C1

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2C(=CCC3C2(CCC4(C3CCC4C(C)CCCC(C)C)C)C)C1

Origin of Product

United States

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